Tetracosatetraenoic acid

Description

Properties

CAS No. |

28962-26-7 |

|---|---|

Molecular Formula |

C24H40O2 |

Molecular Weight |

360.6 g/mol |

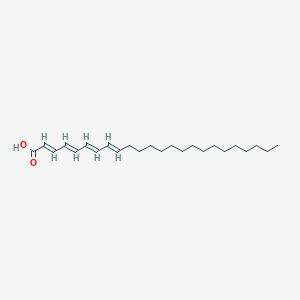

IUPAC Name |

(2E,4E,6E,8E)-tetracosa-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h16-23H,2-15H2,1H3,(H,25,26)/b17-16+,19-18+,21-20+,23-22+ |

InChI Key |

RZHACVKGHNMWOP-ZWZRQGCWSA-N |

SMILES |

CCCCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O |

Synonyms |

tetracosatetraenoic acid tetracosatetraenoic acid, (all-Z)-isome |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Tetracosatetraenoic Acid

De Novo Synthesis Pathways from Precursor Fatty Acids

The journey to tetracosatetraenoic acid begins with shorter, more common fatty acids and proceeds through a series of enzymatic modifications primarily within the endoplasmic reticulum.

Elongation and Desaturation Cascade from Linoleic Acid (18:2n-6) and Arachidonic Acid (20:4n-6)

The primary pathway for the synthesis of this compound is an extension of the omega-6 fatty acid cascade, which starts with the essential fatty acid, linoleic acid (18:2n-6). wikipedia.org Linoleic acid is first converted to γ-linolenic acid (18:3n-6) by the enzyme delta-6 desaturase (FADS2). Following this, an elongation step, catalyzed by an elongase, adds two carbons to form dihomo-γ-linolenic acid (20:3n-6). romj.orgfrontiersin.org This is then desaturated by delta-5 desaturase (FADS1) to produce the well-known arachidonic acid (20:4n-6). romj.orgahajournals.org

The synthesis of this compound proceeds from arachidonic acid. Arachidonic acid undergoes elongation to form adrenic acid (22:4n-6). romj.orgmdpi.com This elongation is catalyzed by either elongase 2 (ELOVL2) or elongase 5 (ELOVL5). romj.orgtuscany-diet.net Subsequently, adrenic acid is further elongated to this compound (24:4n-6), a reaction also catalyzed by ELOVL2. romj.orgtuscany-diet.net Studies in rat testes have confirmed that the biosynthesis of 24-carbon polyenoic acids, including this compound, occurs through the elongation and further desaturation of linoleic acid. researchgate.net When radiolabeled arachidonate (B1239269) was used, the resulting tetracosatetraenoate was primarily labeled in a manner consistent with a two-carbon elongation of docosatetraenoic acid (adrenic acid). researchgate.net

Function of Elongases of Long-Chain Fatty Acids (ELOVL) in Very Long-Chain Fatty Acid Synthesis

The elongation of fatty acid chains is carried out by a family of enzymes known as Elongases of Long-Chain Fatty Acids (ELOVL). nih.govnih.govspringermedizin.de These enzymes are located in the endoplasmic reticulum and are responsible for extending the carbon chain of fatty acids, which is a fundamental process in the synthesis of long-chain and very long-chain fatty acids. nih.govspringermedizin.deunito.it The ELOVL family in mammals consists of seven members, each with specific substrate preferences. researchgate.net

ELOVL enzymes play a central role in the production of this compound. springermedizin.de The elongation of arachidonic acid (20:4n-6) to adrenic acid (22:4n-6) is carried out by ELOVL2 or ELOVL5. romj.orgtuscany-diet.net The subsequent and final elongation step, converting adrenic acid to this compound (24:4n-6), is specifically catalyzed by ELOVL2. romj.orgtuscany-diet.net ELOVL enzymes are critical for the synthesis of very-long-chain fatty acids that are incorporated into cellular membranes, influencing their fluidity and stability. springermedizin.de

Precursor-Product Relationships within the Omega-6 Polyunsaturated Fatty Acid Series

The biosynthesis of this compound is a clear example of the sequential precursor-product relationships that define the omega-6 polyunsaturated fatty acid pathway. This metabolic cascade ensures the controlled production of various fatty acids with distinct biological roles. researchgate.net

The pathway can be summarized as follows:

Linoleic Acid (18:2n-6) is the initial precursor obtained from the diet. ontosight.ai

It is converted to γ-Linolenic Acid (18:3n-6) by FADS2. romj.org

Elongation of γ-linolenic acid yields Dihomo-γ-linolenic Acid (20:3n-6) . romj.org

FADS1 then desaturates dihomo-γ-linolenic acid to produce Arachidonic Acid (20:4n-6) . romj.org

Arachidonic acid is elongated to Adrenic Acid (22:4n-6) by ELOVL2/5. romj.orgmdpi.com

Finally, adrenic acid is elongated to This compound (24:4n-6) by ELOVL2. romj.orgtuscany-diet.net

This series of reactions highlights the interconnectedness of fatty acid metabolism, where the product of one enzymatic reaction serves as the substrate for the next. sci-hub.box

Peroxisomal Metabolism and Beta-Oxidation of Very Long-Chain Fatty Acids

While the synthesis of very long-chain fatty acids occurs in the endoplasmic reticulum, their breakdown, or beta-oxidation, primarily takes place in peroxisomes. wikipedia.orgreactome.org This is because fatty acid chains that are too long (C22 or longer) are not efficiently processed by the mitochondria. wikipedia.orgnih.govnih.gov Peroxisomal beta-oxidation breaks down these long chains into shorter ones, such as acetyl-CoA and medium-chain fatty acyl-CoAs, which can then be further metabolized in the mitochondria. reactome.orgresearchgate.net

Occurrence and Distribution of Tetracosatetraenoic Acid in Biological Systems

Presence in Eukaryotic Organisms

The distribution of tetracosatetraenoic acid spans across different eukaryotic life forms, highlighting its conserved biological importance.

One of the most well-documented occurrences of this compound in mammals is within testicular tissue. Specifically, Δ9,12,15,18-tetracosatetraenoic acid has been isolated and characterized from rat testes. researchgate.net Research indicates that this fatty acid is not ingested but is biosynthesized within the testes. researchgate.net The proposed pathway for its creation is through a two-carbon elongation of docosatetraenoic acid. researchgate.netreactome.org

Studies utilizing radiolabeling have confirmed this biosynthetic pathway. researchgate.net When 1-¹⁴C-arachidonate is injected into rat testes, the resulting testicular Δ9,12,15,18-tetracosatetraenoate is primarily labeled at the fifth carbon atom, which is consistent with the elongation of a 20-carbon acid to a 24-carbon acid. researchgate.net

Further investigations into the effects of experimental cryptorchidism (undescended testes) in rats have revealed that the depletion of germ cells is accompanied by a significant reduction in testicular VLC-PUFAs, including 24:4n-6 (this compound). oup.com This finding strongly suggests that this compound is a normal and important constituent of the most mature cells in the germinal cell line. oup.com In rat seminiferous tubules, the major polyunsaturated fatty acids are 20:4n-6 and 22:5n-6, followed by 24:4n-6 and 24:5n-6. oup.com

Table 1: Research Findings on this compound in Rat Testes

| Finding | Details | References |

|---|---|---|

| Isolation | Δ9,12,15,18-tetracosatetraenoic acid isolated and characterized. | researchgate.net |

| Biosynthesis | Synthesized via 2-carbon elongation of docosatetraenoic acid. | researchgate.netreactome.org |

| Cellular Location | Found to be a constituent of mature germ cells. | oup.com |

| Relative Abundance | A significant, though not the most abundant, PUFA in seminiferous tubules. | oup.com |

Aquatic ecosystems are a rich source of diverse fatty acids, including very long-chain polyunsaturated fatty acids (VLC-PUFAs). fishlarvae.orgifremer.fr These fatty acids are integral to the proper functioning of these ecosystems and are passed through the food chain. fishlarvae.orgmdpi.com

Microalgae and macroalgae are the primary producers of polyunsaturated fatty acids (PUFAs) in many aquatic environments. nih.govfrontiersin.orgresearchgate.net While they are known sources of common PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), they also produce a variety of other long-chain fatty acids. nih.govresearchgate.net The widespread occurrence of VLC-PUFAs in a range of microalgae suggests they are a likely dietary source of these fatty acids for marine animals. researchgate.net For instance, the diatom Cylindrotheca closterium has been identified as a producer of substantial amounts of C20 oxylipins, which are oxygenated derivatives of PUFAs. acs.org The biosynthesis of these lipid mediators is often activated by wounding, where lipases release precursor fatty acids from membrane lipids for rapid oxygenation. acs.org

Marine invertebrates are a significant source of unique and unusual fatty acid structures. researchgate.netresearchgate.net These organisms, many of which are sessile or slow-moving, rely on an arsenal (B13267) of bioactive secondary metabolites, including fatty acids, for defense. mdpi.com Sponges, echinoderms, and molluscs have all been found to contain a variety of fatty acids, including non-methylene-interrupted fatty acids. researchgate.netresearchgate.net

While direct identification of this compound is less common, related VLC-PUFAs are present. For example, tetracosahexaenoic acid (24:6n-3) has been identified in some species of brittle stars (Ophiuroidea), a class of echinoderms. researchgate.net Similarly, the rarely reported 6,9,12,15,18-tetracosapentaenoic acid (24:5n-6) has been detected in the jellyfish Aurelia sp. nih.gov The presence of these related 24-carbon PUFAs points to the metabolic capability of these organisms to produce very long-chain fatty acids.

Marine Organisms and Aquatic Ecosystems

Microalgae and Macroalgae

Contribution to Cellular Lipid Profiles and Membrane Composition

This compound, like other polyunsaturated fatty acids, is an important component of cellular lipids and plays a role in the structure and function of cell membranes. ontosight.ai It is incorporated into membrane phospholipids (B1166683), where it can influence membrane fluidity. ontosight.ai The composition of fatty acids within membrane lipids is crucial for maintaining cellular structural integrity and for modulating significant signaling pathways. mdpi.com

In rat testes, VLC-PUFAs, including 24:4n-6, are major fatty acids found in sphingomyelin (B164518), a type of sphingolipid that is abundant in cell membranes. oup.com The specific fatty acid composition of membrane lipids is regulated by enzymes such as fatty acid desaturases. romj.org The transformation of this compound (24:4n-6) to tetracosapentaenoic acid (24:5n-6) is mediated by the enzyme fatty acid desaturase 2 (FADS2). romj.org This highlights the dynamic nature of the cellular lipid profile, where the synthesis and modification of fatty acids like this compound are tightly controlled.

Table 2: Role of this compound in Cellular Lipids

| Aspect | Description | References |

|---|---|---|

| Membrane Structure | Incorporated into membrane phospholipids, influencing fluidity. | ontosight.ai |

| Lipid Class Distribution | A major component of sphingomyelin in rat testes. | oup.com |

| Metabolic Regulation | Serves as a substrate for enzymes like FADS2 to produce other VLC-PUFAs. | romj.org |

Detection in Biofluids and Tissues in Research Models

The identification and quantification of this compound in biological samples are achieved through various analytical techniques. In early studies, researchers isolated and characterized Δ9,12,15,18-tetracosatetraenoic acid from rat testicular tissue using methods like gas-liquid chromatography and oxidative or reductive ozonolysis to determine the structure. researchgate.net

Modern lipidomics has advanced the detection of fatty acids. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective method for analyzing underivatized fatty acids in complex biological matrices. researchgate.net This technique allows for the simultaneous quantitative analysis of numerous non-esterified fatty acid species in biofluids such as fish and human plasma. researchgate.net

Research models have been instrumental in studying the metabolism of this compound. For instance, cultured human skin fibroblasts have been used to investigate polyunsaturated fatty acid utilization. In one study, deficient fibroblasts showed a 95% reduction in the conversion of [3-¹⁴C]this compound (24:4n-6) to docosapentaenoic acid (22:5n-6), highlighting a specific metabolic pathway. researchgate.net Furthermore, fatty acid profiles of total cellular lipids extracted from genetically modified mammalian 3T3 cells have been analyzed to study the effects of specific enzymes on fatty acid metabolism. researchgate.net

Biological Roles and Mechanistic Insights of Tetracosatetraenoic Acid

Intermediary Role in Very Long-Chain Fatty Acid Elongation Cascades

Very long-chain fatty acids (VLCFAs) are defined as fatty acids with a chain length of 22 or more carbon atoms. nih.gov They are synthesized in the endoplasmic reticulum through a cycle of four enzymatic reactions, with fatty acid elongase enzymes (ELOVLs) performing the first, rate-limiting step. nih.gov Tetracosatetraenoic acid serves as a crucial link in the elongation pathway of omega-6 fatty acids.

The biosynthesis of omega-6 VLC-PUFAs begins with the essential fatty acid linoleic acid (18:2n-6). Through a series of desaturation and elongation reactions, linoleic acid is converted to arachidonic acid (20:4n-6). nih.gov Arachidonic acid then serves as the substrate for further elongation to produce adrenic acid (22:4n-6), which is subsequently elongated to form this compound (24:4n-6). nih.gov This VLC-PUFA is then further metabolized. Specifically, it can be desaturated by the enzyme fatty acid desaturase 2 (FADS2) to yield tetracosapentaenoic acid (24:5n-6).

| Precursor | Enzyme Action | Product | Chemical Notation |

|---|---|---|---|

| Arachidonic Acid | Elongation | Adrenic Acid | 22:4n-6 |

| Adrenic Acid | Elongation | This compound | 24:4n-6 |

| This compound | Desaturation (FADS2) | Tetracosapentaenoic Acid | 24:5n-6 |

This compound is an integral component of the complex pool of VLCFAs found in mammalian tissues. nih.gov Its metabolism is closely linked to that of other significant fatty acids. For instance, studies in rat brain astrocytes have shown that omega-6 fatty acids are primarily converted to arachidonic acid, while omega-3 fatty acids are preferentially elongated to docosahexaenoic acid (DHA). ebi.ac.uk Research demonstrates that this compound (24:4n-6) is a direct precursor in the synthesis of docosapentaenoic acid (22:5n-6), a downstream omega-6 PUFA. ebi.ac.uk This conversion highlights its role as an intermediate that can be modified through both elongation and retroconversion pathways to maintain the balance of different PUFAs in cells. nih.govebi.ac.uk

Position within the Omega-6 Polyunsaturated Fatty Acid Elongation Pathway

Involvement in Cellular Lipid Homeostasis and Metabolism

Lipid homeostasis is crucial for preventing cellular damage from fat accumulation, a condition known as lipotoxicity. nih.gov this compound is actively involved in cellular lipid metabolism, particularly through peroxisomal β-oxidation. A study investigating the metabolism of VLCFAs in cultured skin fibroblasts from patients with peroxisomal β-oxidation defects provided key insights. nih.gov In these studies, the metabolism of [1-14C]this compound (C24:4, n-6) was compared to that of the saturated VLCFA, [1-14C]lignoceric acid (C24:0). nih.gov

In cells from patients with X-linked adrenoleukodystrophy (ALD), which involves a defect in a peroxisomal enzyme, the oxidation of this compound was found to be relatively normal under certain culture conditions. nih.gov This was in contrast to the metabolism of lignoceric acid, which showed more significant abnormalities. nih.gov This suggests that polyunsaturated VLCFAs like this compound may be handled differently by cellular metabolic systems than their saturated counterparts. nih.gov Further research has indicated that in the liver, this compound can be synthesized from ketone bodies, linking its production to broader hepatic lipid homeostasis. biorxiv.org

Precursor to Bioactive Lipid Mediators (Mechanistic Pathways)

While this compound itself is not as widely recognized as a signaling molecule as its precursors, its position in the metabolic cascade places it at a critical juncture. The metabolic fate of its precursor, arachidonic acid, is a major determinant of cellular signaling, and this compound itself can be converted into other molecules.

Arachidonic acid (AA) is a pivotal hub in lipid signaling. nih.gov Once released from cell membranes, it can be metabolized via three primary enzymatic pathways to produce a vast array of potent bioactive lipid mediators known as eicosanoids. nih.govmetabolon.com

Cyclooxygenase (COX) Pathway : Produces prostanoids, including prostaglandins (B1171923) (PGs) and thromboxanes (TXs), which are key mediators of inflammation and vascular function. nih.gov

Lipoxygenase (LOX) Pathway : Generates hydroxyeicosatetraenoic acids (HETEs), leukotrienes (LTs), and lipoxins (LXs), which are crucial in immune responses, inflammation, and allergy. mdpi.commdpi.com

Cytochrome P450 (CYP) Pathway : Forms HETEs and epoxyeicosatrienoic acids (EETs), which play roles in regulating vascular tone and kidney function. nih.gov

In parallel to being converted into these eicosanoids, arachidonic acid can enter the elongation pathway to produce VLC-PUFAs, including adrenic acid and subsequently this compound. nih.gov

| Metabolic Pathway | Key Enzymes | Primary Metabolite Classes | General Function |

|---|---|---|---|

| Cyclooxygenase | COX-1, COX-2 | Prostaglandins, Thromboxanes | Inflammation, blood clotting |

| Lipoxygenase | 5-LOX, 12-LOX, 15-LOX | Leukotrienes, Lipoxins, HETEs | Immune response, allergy |

| Cytochrome P450 | CYP450 monooxygenases | EETs, HETEs | Vascular tone, ion transport |

| Elongation | ELOVL enzymes | Adrenic Acid, This compound | VLCFA synthesis, membrane structure |

The signaling roles of arachidonic acid-derived eicosanoids are extensive and well-documented. For example, metabolites like 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a product of the LOX pathway, are potent stimulators of inflammatory cells and act via specific G-protein coupled receptors (GPCRs) like OXER1, activating downstream pathways such as MAPK/ERK and increasing intracellular calcium. wikipedia.orgnih.gov Other metabolites, such as 20-HETE, regulate vascular remodeling and inflammation. nih.gov

Direct evidence for the signaling roles of this compound is less common. However, in vitro studies using calcium ionophore-stimulated cells have shown that it is metabolized into monohydroxylated fatty acids. hmdb.ca This finding is significant because it demonstrates that, like arachidonic acid, this compound can be oxidized to produce potential signaling molecules, although it does not appear to generate the classic cyclooxygenase or lipoxygenase products associated with shorter-chain PUFAs. hmdb.ca This suggests a distinct signaling or metabolic pathway for this VLC-PUFA, which remains an area for further investigation.

Downstream Metabolites from Arachidonic Acid (a Precursor)

Structural Contributions within Cellular Architectures and Lipid Membranes (Research Perspectives)

This compound, a very-long-chain polyunsaturated fatty acid (VLC-PUFA) with a 24-carbon backbone and four double bonds, is an integral component of cellular membranes. ontosight.aihmdb.ca Its unique structure contributes significantly to the architectural and functional properties of lipid bilayers. The incorporation of VLC-PUFAs such as this compound into membrane phospholipids (B1166683) is a critical factor that influences the physical characteristics of the cell membrane, including its fluidity, thickness, permeability, and the organization of specialized microdomains. ontosight.aifrontiersin.orgspringermedizin.demdpi.com

The presence of fatty acids with long carbon chains (22 or more carbons) and a high degree of unsaturation imparts distinct biophysical properties to membranes. nsf.govwikipedia.org The extended acyl chain of this compound contributes to an increase in membrane thickness, while the four cis-configured double bonds introduce kinks into the chain. wikipedia.orgcsun.edu This prevents tight packing of the phospholipid molecules, thereby increasing the membrane's fluidity and flexibility. wikipedia.org Research on related VLC-PUFAs suggests that their presence can lead to repulsive forces between the fatty acid and saturated phospholipids, further disrupting the orderly packing of the membrane. nsf.gov This structural disruption can also enhance the rate of lipid translocation ("flip-flop") between the two leaflets of the bilayer, a process vital for maintaining membrane homeostasis and facilitating the transport of molecules like retinoids in specialized membranes. nsf.gov

Furthermore, the integration of VLC-PUFAs affects the membrane's compressibility. Studies on model membranes have shown that even a small concentration of a VLC-PUFA can significantly increase the compression modulus, suggesting a more resilient, albeit fluid, membrane structure. nsf.gov The large size of these fatty acids may cause them to adopt complex, nonlinear conformations within the bilayer, with research suggesting that the acyl tail may reinsert itself back into the membrane, occupying a substantial molecular area. nsf.gov

Table 1: Influence of a Very-Long-Chain Polyunsaturated Fatty Acid (VLC-PUFA) on Model Membrane Properties

| Parameter | Observation in the Presence of VLC-PUFA | Implication for Membrane Structure | Source |

|---|---|---|---|

| Mean Molecular Area (MMA) | Shifted to higher values; positive deviation from ideal mixture behavior. | Indicates repulsive forces between the VLC-PUFA and saturated lipids, leading to less dense packing. | nsf.gov |

| Compression Modulus | Significantly increased with 0.1 mol% VLC-PUFA. | Suggests the membrane becomes more resistant to compression while maintaining fluidity. | nsf.gov |

| Lipid Flip-Flop Rate | Increased fourfold with 0.1 mol% VLC-PUFA. | Enhances the dynamic translocation of lipids between membrane leaflets. | nsf.gov |

| VLC-PUFA Conformation | Estimated large MMA suggests a nonlinear structure where the tail may reinsert into the membrane. | The fatty acid occupies a larger-than-expected area, significantly disrupting local membrane architecture. | nsf.gov |

The structural influence of this compound extends to the organization of lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. britannica.com These rafts are crucial for signal transduction and protein trafficking. The incorporation of polyunsaturated fatty acids can alter the lipid environment of these rafts, potentially displacing resident proteins and modulating cellular signaling pathways. metabolon.comcore.ac.ukplos.org For instance, studies on macrophages have shown that supplementation with various PUFAs leads to their incorporation into both the general plasma membrane and the more ordered lipid rafts, altering the fatty acid profile of these domains. plos.org This modulation of raft composition is a key mechanism by which PUFAs can influence immune cell function. core.ac.ukplos.org

Table 2: Fatty Acid Profile Changes in Macrophage Membranes and Lipid Rafts with PUFA Supplementation

| Supplementation | Significantly Enriched Fatty Acids in Plasma Membrane & Rafts | General Effect on Membrane Composition | Source |

|---|---|---|---|

| α-Linolenic acid (LNA) | Docosapentaenoic acid (C22:5n3) | Increased overall n-3 PUFA content and decreased n-7 and n-9 monounsaturated fatty acids. Other n-3 PUFAs like eicosatetraenoic acid (C20:4n3) were also detected. | core.ac.uk, plos.org |

| Eicosapentaenoic acid (EPA) | Eicosapentaenoic acid (C20:5n3), Docosapentaenoic acid (C22:5n3), Docosahexaenoic acid (C22:6n3) | ||

| Docosahexaenoic acid (DHA) | Docosahexaenoic acid (C22:6n3) |

From a research perspective, while the general principles of how VLC-PUFAs affect membrane architecture are understood, the specific contributions of this compound remain an area of active investigation. ontosight.ai Much of the current understanding is extrapolated from studies on other related long-chain and very-long-chain fatty acids. nsf.govpitt.edu The precise conformation of this compound within different lipid environments and its specific interactions with membrane proteins and cholesterol are not fully elucidated. Future research using advanced techniques like molecular dynamics simulations and high-resolution imaging will be crucial to fully understand the nuanced structural roles of this compound in maintaining the integrity and functionality of cellular and organellar membranes. pitt.edunih.gov

Analytical Methodologies for Research on Tetracosatetraenoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of fatty acids, enabling their separation from complex lipid mixtures. For tetracosatetraenoic acid, several chromatographic approaches are pivotal.

Gas-liquid chromatography (GLC), also known as gas chromatography (GC), is a cornerstone technique for analyzing the fatty acid composition of biological samples. ugent.be To make the fatty acids sufficiently volatile for GC analysis, they are typically converted into their fatty acid methyl esters (FAMEs) through a derivatization process. sfu.ca The separation of these FAMEs is based on their chain length and degree of unsaturation. researchgate.net Generally, shorter-chain FAMEs and those with fewer double bonds elute from the column earlier than longer-chain, more unsaturated FAMEs. sfu.ca

The choice of the stationary phase within the GC column is critical. For fatty acid analysis, polar capillary columns, such as those with a polyethylene (B3416737) glycol stationary phase (like Carbowax-20M), are frequently used. ugent.beoup.com This type of column allows for the effective separation of a wide array of FAMEs, including complex mixtures found in food and biological tissues. oup.com The use of standardized columns and isothermal conditions can simplify analyses and improve inter-laboratory comparability of results. oup.com

In a specific study on this compound, researchers utilized GLC to separate and purify the compound from rat testes. researchgate.net This initial separation was a crucial step before further structural characterization. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry, making it a powerful tool for both the identification and quantification of fatty acids like this compound. creative-proteomics.com This technique provides high sensitivity and specificity, allowing for the analysis of complex lipid mixtures. creative-proteomics.com

For definitive structural elucidation, particularly the determination of double bond positions which can be ambiguous with GC alone, derivatization of the fatty acids into specific compounds like picolinyl esters, pyrrolidides, or 4,4-dimethyloxazoline (DMOX) derivatives is employed. researchgate.net When these derivatives are analyzed by GC-MS, the resulting mass spectra contain fragment ions that are characteristic of the original double bond positions. researchgate.net

GC-MS has been instrumental in the analysis of eicosanoids, which are metabolic derivatives of 20-carbon polyunsaturated fatty acids and are structurally related to the 24-carbon this compound. nih.gov The extensive knowledge gained from GC-MS analysis of eicosanoids provides a strong foundation for investigating longer-chain fatty acids. nih.gov Tandem mass spectrometry (GC-MS/MS) offers an even higher level of specificity and sensitivity, which is particularly useful for detailed structural analysis and quantifying trace amounts of compounds in complex samples. creative-proteomics.com

Table 1: GC-MS Analysis Parameters for Bioactive Compounds

| Parameter | Specification |

|---|---|

| GC System | Trace GC 2000 (THERMO) |

| MS System | FINNIGAN SSQ 7000 |

| Column | DB-5 capillary column (5%-phenyl methylpolysiloxane), 50m x 0.25mm |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium |

| Injection Volume | 1µl |

| Injector Temp. | 250°C |

| Oven Program | 50°C to 300°C |

This table summarizes typical parameters for GC-MS analysis of bioactive compounds, which can be adapted for this compound analysis. rjptonline.org

In recent years, liquid chromatography-mass spectrometry (LC-MS), particularly when used in tandem (LC-MS/MS), has become an increasingly vital tool in lipid research. nih.govresearchgate.net This is especially true for the analysis of polyunsaturated fatty acids and their oxygenated metabolites. nih.gov LC-MS offers several advantages, including high sensitivity, specificity, and the ability to analyze a large number of lipid species simultaneously in a high-throughput manner. nih.gov Unlike GC, LC can often analyze fatty acids without the need for derivatization, reducing sample preparation time and the risk of analyte degradation. nih.gov

Reversed-phase liquid chromatography (RPLC) is a commonly employed technique that separates lipids based on their hydrophobicity, which is influenced by acyl chain length and the number of double bonds. researchgate.net This allows for the effective separation of different fatty acid species prior to their detection by the mass spectrometer. researchgate.net

The field of lipidomics, which aims to comprehensively analyze the entire lipid profile of a biological system, heavily relies on advanced LC-MS platforms. diva-portal.org These methodologies are crucial for understanding the complex roles of lipids in health and disease. nih.gov The development of robust and validated LC-MS methods is essential for ensuring the quality and accuracy of lipid analysis in various applications, including pharmaceutical research. diva-portal.org

Table 2: Representative LC-MS System Configuration

| Component | Details |

|---|---|

| LC System | Waters ACQUITY UPLC HSS T3 |

| Column | C18, 1.8 μm, 100 nm*2.1 mm i.d. |

| Mobile Phase A | Ultrapure water with 0.01% acetic acid and 5 mmol/L ammonium (B1175870) acetate |

| Mobile Phase B | Acetonitrile with 0.01% acetic acid |

| Flow Rate | 0.35 mL/min |

| Column Temp. | 40°C |

| Injection Volume | 3 μL |

This table outlines a typical setup for an LC-MS system used in metabolomics, which is applicable to the analysis of this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Spectroscopic Techniques for Structural Characterization

While chromatography is essential for separation, spectroscopic techniques are indispensable for the detailed structural elucidation of fatty acids like this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H- and ¹³C-NMR, is a powerful non-destructive method for determining the precise structure of fatty acids. nih.gov ¹³C-NMR, for instance, can be used to identify the positions of double bonds within the acyl chain and to determine the positional distribution of fatty acids on a glycerol (B35011) backbone in more complex lipids. nih.gov However, a limitation of NMR is its relatively lower sensitivity compared to mass spectrometry. nih.gov

Infrared (IR) spectroscopy has also been a valuable tool, particularly in the early days of fatty acid research, for determining the geometry of double bonds (cis vs. trans). nih.gov The presence of a trans double bond results in a characteristic absorption band that is absent for cis double bonds. nih.gov

Radiochemical Tracing and Degradation Studies for Pathway Elucidation

To understand the biosynthesis of this compound, researchers have employed radiochemical tracing techniques. researchgate.net These studies involve introducing a radioactively labeled precursor molecule into a biological system and then tracking the incorporation of the label into downstream metabolic products. researchgate.net

In a key study, the biosynthesis of Δ9,12,15,18-tetracosatetraenoic acid was investigated in rat testes by injecting 1-¹⁴C-arachidonate. researchgate.net After a period of time, the lipids were extracted, and the this compound was isolated. researchgate.net To pinpoint the location of the radioactive ¹⁴C label within the molecule, the fatty acid was subjected to oxidative ozonolysis, which cleaves the molecule at the double bonds. researchgate.net The resulting fragments were then analyzed by gas-liquid radiochromatography, a technique that combines GLC separation with the detection of radioactivity. researchgate.net

The results showed that the ¹⁴C label was primarily located at the 5th carbon atom of the tetracosatetraenoate. researchgate.net This finding, along with chemical carbon-by-carbon degradation studies, provided strong evidence that the biosynthetic pathway involves a 2-carbon elongation of docosatetraenoic acid. researchgate.net This methodological approach, combining radiolabeling with chemical degradation and chromatographic analysis, is a powerful strategy for elucidating complex metabolic pathways. researchgate.net

Regulation and Modulation of Tetracosatetraenoic Acid Metabolism

Genetic Regulation of Desaturase and Elongase Enzyme Activities and Expression

The endogenous synthesis of tetracosatetraenoic acid and other long-chain PUFAs is critically dependent on the coordinated action of two key enzyme families: fatty acyl desaturases (FADS) and elongation of very-long-chain fatty acids enzymes (Elovl). romj.org These enzymes are responsible for sequentially introducing double bonds (desaturation) and extending the carbon chain (elongation) of precursor fatty acids. romj.org

The synthesis pathway is primarily regulated by the expression of the FADS and ELOVL genes. In humans and other mammals, the FADS gene cluster on chromosome 11, which includes FADS1 and FADS2, is of central importance. mdpi.commdpi.com FADS1 encodes for the delta-5 desaturase (D5D) and FADS2 for the delta-6 desaturase (D6D). romj.orgcyberleninka.ru These enzymes are rate-limiting in the PUFA biosynthetic cascade. mdpi.comresearchgate.net The process also involves elongase enzymes, such as ELOVL2 and ELOVL5, which are responsible for lengthening the carbon chain of the fatty acid intermediates. romj.orgcyberleninka.ru

Genetic variations, such as single nucleotide polymorphisms (SNPs), within the FADS gene cluster can alter desaturase activity, leading to different efficiencies in PUFA biosynthesis among individuals and populations. romj.orgmdpi.com The expression of these crucial genes is tightly controlled by transcription factors that respond to the cellular lipid environment, ensuring a homeostatic balance of fatty acids.

Table 1: Key Enzymes in the Biosynthesis of Long-Chain Polyunsaturated Fatty Acids

| Gene | Enzyme Encoded | Function |

| FADS1 | Delta-5 Desaturase (D5D) | Introduces a double bond at the 5th carbon position. |

| FADS2 | Delta-6 Desaturase (D6D) | Introduces a double bond at the 6th carbon position; considered a rate-limiting step. mdpi.com |

| ELOVL2 | Elongase 2 | Responsible for the elongation of C20 and C22 PUFAs. |

| ELOVL5 | Elongase 5 | Responsible for the elongation of C18 and C20 PUFAs. nih.gov |

Nutritional and Environmental Modulators in Experimental Models

The genetic machinery for PUFA synthesis does not operate in a vacuum; it is highly responsive to external factors, particularly diet. csic.es Studies in various experimental models, especially in fish, have demonstrated that the expression of desaturase and elongase genes is subject to nutritional regulation.

In rainbow trout (Oncorhynchus mykiss), for instance, dietary fatty acid composition significantly impacts the hepatic expression of these genes. nih.gov When the diet is high in the precursor α-linolenic acid (ALA) but low in downstream products like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), the expression of FADS2a(Δ6), ELOVL5, and ELOVL2 genes is highest. nih.gov Conversely, the presence of dietary DHA exerts a strong feedback inhibition, consistently down-regulating the expression of all the biosynthetic genes. nih.gov This suggests that the body reduces its own production when the final products are readily available from the diet. plos.org The replacement of fish oil (rich in EPA/DHA) with vegetable oils (rich in C18 PUFA precursors) in aquafeeds has been shown to increase the expression of desaturase and elongase genes in multiple fish species. plos.org

This regulation is thought to be mediated by transcription factors that are activated or suppressed by the presence of specific fatty acids. High levels of C18 PUFA substrates may act as ligands that activate transcription factors, thereby enhancing gene expression to promote the synthesis of long-chain PUFAs. plos.org

Environmental factors also play a role. In the fungus Conidiobolus obscurus, temperature shifts were found to modulate the transcript levels of Δ6 desaturase and Δ6 elongase genes. nih.gov A shift from 20°C to a colder 10°C increased the transcript levels of both genes, while a shift to a warmer 30°C caused a decrease. nih.gov This suggests an adaptive mechanism to modify membrane fluidity in response to temperature changes.

Table 2: Examples of Nutritional and Environmental Modulators on PUFA Synthesis

| Modulator | Experimental Model | Effect on Gene/Enzyme Activity | Finding |

| High Dietary ALA (precursor) | Rainbow Trout | Upregulation of FADS2a(Δ6), ELOVL5, ELOVL2 | High levels of precursor fatty acids stimulate the expression of biosynthetic genes. nih.gov |

| High Dietary DHA (end-product) | Rainbow Trout | Downregulation of desaturase and elongase genes | End-product fatty acids provide negative feedback, suppressing endogenous synthesis. nih.gov |

| Temperature Decrease (20°C to 10°C) | Conidiobolus obscurus | Increased transcript levels of Δ6 desaturase and Δ6 elongase | The organism may increase PUFA synthesis to adapt to colder temperatures. nih.gov |

| Temperature Increase (20°C to 30°C) | Conidiobolus obscurus | Decreased transcript levels of Δ6 desaturase and Δ6 elongase | PUFA synthesis is reduced at warmer temperatures. nih.gov |

Future Directions and Emerging Research Avenues for Tetracosatetraenoic Acid

Elucidating Undiscovered Metabolic Fates and Associated Pathways

The metabolic pathways of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), including tetracosatetraenoic acid, are not entirely understood, presenting a significant area for future research. While it is known that VLC-PUFAs are synthesized in specific tissues through a series of elongation and desaturation steps from shorter-chain PUFA precursors, the complete picture of their subsequent metabolic fates remains to be fully elucidated. aocs.orgaocs.org

Current knowledge indicates that the biosynthesis of VLC-PUFAs occurs in the endoplasmic reticulum, involving a multi-enzyme complex. aocs.org The initial precursors, such as linoleic acid (LA, 18:2n-6) and α-linolenic acid (α-LNA, 18:3n-3), are obtained from the diet. aocs.org These precursors undergo a series of reactions catalyzed by elongase and desaturase enzymes to produce longer and more unsaturated fatty acids. aocs.orgaocs.org For instance, the biosynthesis of 24-carbon polyenoic acids in rat testes is thought to occur through a 2-carbon elongation of docosatetraenoic and docosapentaenoic acids. researchgate.net Studies using radiolabeled precursors like [1-¹⁴C]-linoleate and [1-¹⁴C]-arachidonate have helped trace these pathways, confirming that 24-carbon polyenoic acids are synthesized through the elongation and further desaturation of linoleic acid. researchgate.net

Once synthesized, VLC-PUFAs can be degraded into shorter-chain fatty acids via the β-oxidation pathway within peroxisomes. aocs.org This process requires the activation of VLC-PUFAs to VLC acyl-CoAs before they are transported into the peroxisome. aocs.org However, the full range of metabolic intermediates and the regulatory mechanisms governing the flux of this compound and other VLC-PUFAs through these degradative and synthetic pathways are still under investigation.

Future research will likely focus on identifying novel metabolites of this compound and characterizing the enzymes and transport proteins involved in its metabolic network. Understanding how the metabolic fate of de novo synthesized phosphatidic acid (PA) is influenced by its fatty acid side-chain composition could provide valuable insights. embopress.org The specific roles of different enzymes, such as delta-6 desaturase (D6D) which can convert this compound (24:4 n-6) to tetracosapentaenoic acid (24:5 n-6), need to be explored in greater detail across various biological contexts. mdpi.com

Application of Advanced Omics Technologies (e.g., Metabolomics, Lipidomics) in Deeper Mechanistic Understanding

Advanced "omics" technologies, particularly metabolomics and lipidomics, are poised to revolutionize our understanding of this compound's role in biological systems. chalmers.se These high-throughput analytical approaches allow for the comprehensive and quantitative analysis of a wide range of lipids and metabolites, providing a systems-level view of cellular processes. nih.gov

Lipidomics, the large-scale study of lipids, is particularly well-suited for investigating the complex profiles of VLC-PUFAs in tissues and cells. hmdb.ca Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have been instrumental in identifying and quantifying VLC-PUFAs, including those with up to 44 carbons. ocl-journal.orgnih.gov For example, a sensitive GC-MS method has been developed to quantify 14 different VLC-PUFAs in small samples of human and mouse retina, which was previously not feasible. nih.gov This has enabled studies on regional variations of these lipids within the retina. nih.gov

Metabolomics allows for the profiling of a wide array of small molecules, including the precursors and downstream metabolites of this compound. lcms.cz By applying these technologies, researchers can map the metabolic networks associated with this fatty acid and identify novel bioactive lipids derived from it. creative-proteomics.com For instance, targeted lipidomics can be used to analyze oxygenated metabolites of polyunsaturated fatty acids, such as hydroxyeicosatetraenoic acids (HETEs), which play critical roles in inflammation and cell signaling. creative-proteomics.comnih.gov

The integration of different omics platforms, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy for a holistic understanding of this compound biosynthesis and function. chalmers.seresearchgate.net This integrated approach can help identify the genes and proteins that regulate VLC-PUFA metabolism and uncover the complex interactions between different metabolic pathways. chalmers.se Such studies are crucial for elucidating the mechanisms by which mutations in genes like ELOVL4, which is involved in VLC-PUFA biosynthesis, lead to diseases such as Stargardt-like macular dystrophy. ocl-journal.orgresearchgate.net

Future applications of omics in this field will likely involve more sophisticated data integration and pathway analysis to build comprehensive models of VLC-PUFA metabolism and its role in health and disease. creative-proteomics.com

Exploring Novel Enzymatic and Biocatalytic Synthesis Pathways

The synthesis of this compound and other VLC-PUFAs is a complex process that presents opportunities for exploration of novel enzymatic and biocatalytic pathways. gfi.org While the general steps of elongation and desaturation are known, the specific enzymes and their regulation offer a fertile ground for research.

The conventional pathway for the biosynthesis of omega-3 VLC-PUFAs involves a series of desaturation and elongation steps. oup.com For example, the synthesis of docosahexaenoic acid (DHA) from eicosapentaenoic acid (EPA) can involve two consecutive elongation steps to produce tetracosapentaenoic acid (24:5n-3), which is then desaturated by a Δ6-desaturase to form tetracosahexaenoic acid (24:6n-3), followed by partial peroxisomal β-oxidation. oup.com

An alternative pathway, the polyketide synthesis pathway, has been identified in some marine bacteria and algae for the synthesis of EPA and DHA directly from acetyl-CoA, bypassing the need for separate elongase and desaturase enzymes. gfi.org This pathway involves a set of genes, pfaA-E, and could be a promising avenue for the biotechnological production of VLC-PUFAs. gfi.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a "green chemistry" approach for the synthesis of specific fatty acids and their derivatives. mdpi.com Lipoxygenases, for example, are enzymes that can catalyze the specific dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids, which can then be converted to hydroxy fatty acids. jmb.or.kr Soybean lipoxygenase has been used for the enzymatic production of 15-hydroxyeicosatetraenoic acid (15-HETE) from arachidonic acid. jmb.or.kr

Future research in this area could focus on:

Identifying and characterizing novel elongases, desaturases, and other enzymes involved in VLC-PUFA biosynthesis from diverse organisms.

Engineering existing enzymes to improve their efficiency and specificity for the production of desired VLC-PUFAs.

Developing multistep enzymatic cascade reactions for the sustainable production of valuable long-chain fatty acid derivatives from renewable sources. researchgate.net

Exploring the potential of whole-cell biocatalysts, such as genetically engineered microorganisms, for the production of this compound and other VLC-PUFAs. plos.org

The development of novel enzymatic and biocatalytic synthesis pathways holds significant promise for both fundamental research and potential industrial applications of VLC-PUFAs.

Comparative Biochemical Studies Across Diverse Biological Systems and Organisms

Comparative biochemical studies of this compound and other VLC-PUFAs across a wide range of biological systems and organisms are crucial for understanding their evolutionary significance and diverse physiological roles. mdpi.comresearchgate.net The distribution and metabolism of these fatty acids vary significantly between different species and even between different tissues within the same organism. nih.gov

VLC-PUFAs are found in specific tissues of vertebrates, including the retina, brain, testes, and spermatozoa. aocs.orgnih.gov In the retina, VLC-PUFAs are major components of phosphatidylcholine in the outer segments of photoreceptor cells. researchgate.net The composition of these VLC-PUFAs can differ between species; for example, bovine retina contains n-3 and n-6 series VLC-PUFAs with varying numbers of double bonds. ocl-journal.org In contrast, the testes and spermatozoa of mammals contain VLC-PUFAs primarily linked to sphingolipids. nih.gov

Microorganisms, such as algae, bacteria, and fungi, are the primary producers of VLC-PUFAs in many ecosystems. frontiersin.org The biosynthetic pathways for these fatty acids can also differ, with some organisms utilizing the aerobic pathway of alternating elongations and desaturations, while others employ the anaerobic polyketide synthase pathway. frontiersin.org The study of these diverse microbial systems can provide valuable insights into the evolution of VLC-PUFA metabolism and may lead to the discovery of novel enzymes and pathways. mdpi.com

Comparative studies have also revealed interesting differences in the ability of various organisms to synthesize VLC-PUFAs. For instance, while many marine organisms are rich sources of EPA and DHA, freshwater and salmonid fish species have a higher capacity for the endogenous biosynthesis of these long-chain PUFAs. csic.es

Future comparative biochemical research should aim to:

Analyze the VLC-PUFA profiles of a broader range of organisms from different phylogenetic groups and ecological niches.

Investigate the enzymatic machinery for VLC-PUFA biosynthesis and metabolism in these organisms to understand the molecular basis for the observed differences.

Explore the functional consequences of variations in VLC-PUFA composition in different biological membranes and tissues.

Utilize animal models with genetic modifications in VLC-PUFA biosynthetic pathways to dissect their tissue-specific roles. nih.gov

By comparing and contrasting the biochemistry of this compound and its relatives across the tree of life, researchers can gain a deeper appreciation for the fundamental importance of these unique lipids.

Addressing Research Challenges in Very Long-Chain Polyunsaturated Fatty Acid Analysis and Study

The study of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), including this compound, is fraught with analytical challenges that have historically hindered research progress. researchgate.net These challenges stem from the low abundance of VLC-PUFAs in many tissues, the lack of commercially available standards, and their complex structures. researchgate.netpnas.org

One of the primary difficulties is the accurate identification and quantification of VLC-PUFAs. researchgate.net Traditional methods often involve time-consuming multi-step procedures, including lipid extraction, saponification, derivatization to fatty acid methyl esters (FAMEs), and separation by techniques like thin-layer chromatography (TLC) and gas chromatography (GC). ocl-journal.org While these methods have been valuable, they can be laborious and may not be suitable for analyzing small sample sizes. ocl-journal.orgnih.gov

The development of advanced analytical techniques has started to overcome some of these hurdles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) allows for the direct analysis of intact phospholipid molecules containing VLC-PUFAs, preserving information about the position of the fatty acids on the glycerol (B35011) backbone. ocl-journal.orgocl-journal.org Newer generation GC-MS systems with enhanced detector sensitivity now enable the quantification of a wide range of VLC-PUFAs in very small tissue samples, such as a 4mm punch of the human retina. nih.gov

Despite these advancements, several challenges remain:

Availability of Standards: The scarcity of pure, chemically synthesized VLC-PUFA standards makes absolute quantification difficult and hinders the validation of analytical methods. researchgate.netpnas.org

Isomer Separation: The presence of numerous positional and geometric isomers of VLC-PUFAs complicates their separation and identification.

Complex Matrices: Extracting and analyzing VLC-PUFAs from complex biological samples without introducing artifacts or losing low-abundance species is a significant challenge.

Data Interpretation: The large and complex datasets generated by modern analytical platforms require sophisticated bioinformatics tools for processing and interpretation. researchgate.net

Future efforts to address these challenges should focus on:

The chemical synthesis of a wider range of VLC-PUFA standards. pnas.org

The development of more selective and sensitive analytical methods, potentially combining different chromatographic and mass spectrometric techniques.

The establishment of standardized protocols for sample preparation and analysis to improve inter-laboratory comparability.

The creation of comprehensive databases of VLC-PUFA structures and mass spectral data to aid in their identification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.